

Application Notes: Protocol for DNA Extraction from Plants Using TTAB Buffer

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Compound of Interest

Compound Name: *Tetradecyltrimethylammonium
bromide*

Cat. No.: *B1668421*

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Introduction

The extraction of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide range of molecular applications, including PCR, sequencing, and genetic mapping. However, plant cells present unique challenges due to their rigid cell walls and the presence of secondary metabolites like polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions.[1][2][3] The Cetyltrimethylammonium Bromide (CTAB) or TTAB method is a widely adopted and robust protocol designed to overcome these challenges, enabling the isolation of pure, high-molecular-weight DNA from a variety of plant species.[2][4]

Principle of the TTAB Method

The TTAB method is a chemical-based DNA extraction technique that utilizes the cationic detergent Cetyltrimethylammonium Bromide. The protocol begins with the mechanical disruption of plant tissue, typically by grinding in liquid nitrogen, to break the tough cell walls.[2] The powdered tissue is then incubated in a heated TTAB extraction buffer.

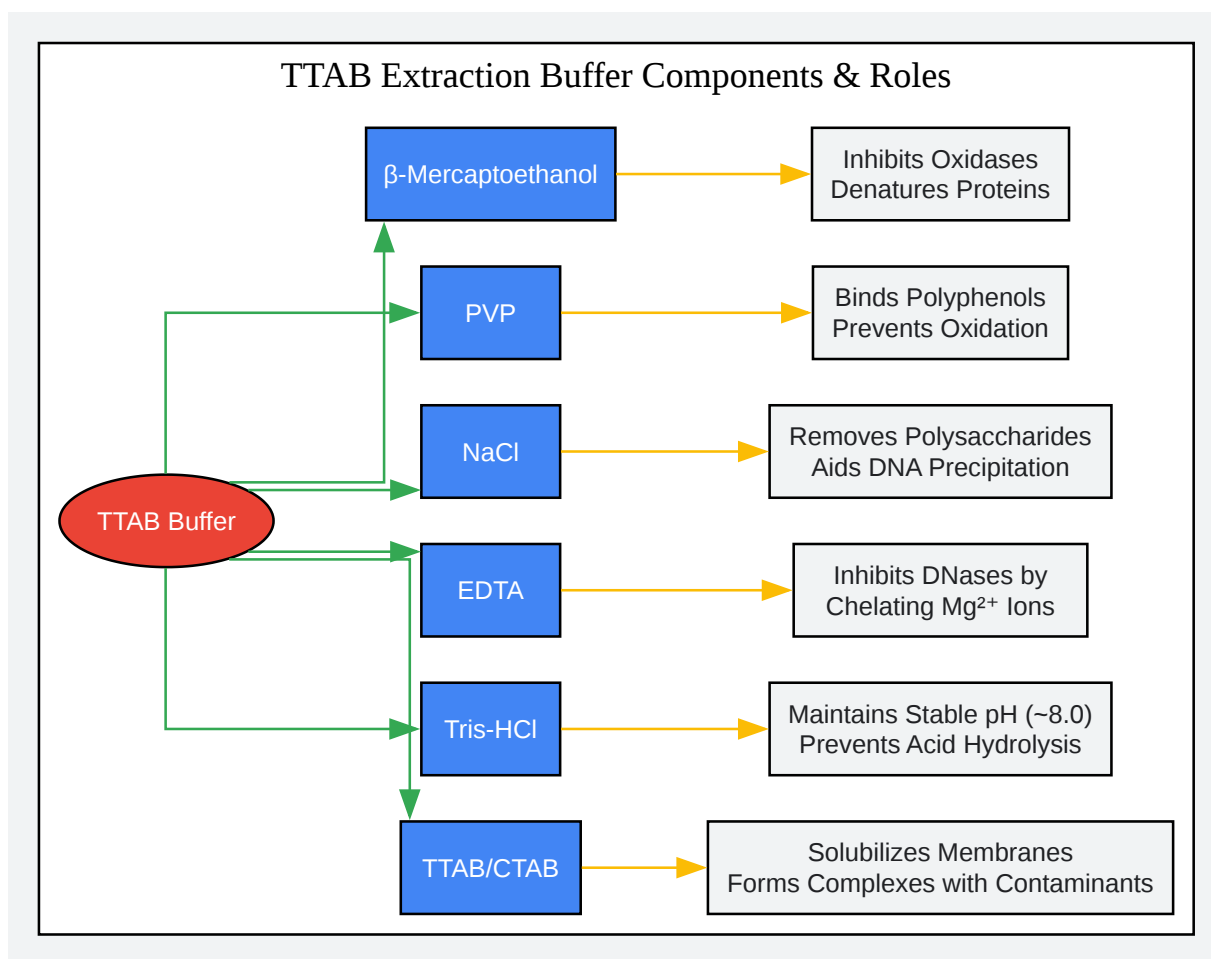
The key components of the TTAB buffer work in concert to lyse cells, separate DNA from contaminants, and protect it from degradation:

- TTAB (CTAB): A cationic detergent that solubilizes cell membranes and forms complexes with proteins and polysaccharides.[5][6] At high salt concentrations, TTAB precipitates DNA

while keeping most polysaccharides in solution.[6]

- Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to prevent DNA degradation by acid hydrolysis and to optimize the activity of enzymes used in subsequent steps.[6]
- EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations like magnesium ions (Mg^{2+}), which are essential cofactors for DNases (enzymes that degrade DNA).[6][7] This inactivation of DNases protects the DNA integrity.
- NaCl (Sodium Chloride): A salt that helps to remove polysaccharides and aids in the precipitation of DNA.[7] It maintains the high ionic strength required for TTAB to bind to proteins and polysaccharides, facilitating their removal.[6]
- PVP (Polyvinylpyrrolidone): An additive that binds to polyphenolic compounds, preventing them from oxidizing and covalently bonding to the DNA.[3][8]
- β -Mercaptoethanol: A reducing agent added just before use that helps to denature proteins and inhibit the action of polyphenol oxidases, further preventing DNA contamination.[7][8]

Following lysis, a purification step using an organic solvent mixture, typically chloroform:isoamyl alcohol, is performed to separate the DNA-containing aqueous phase from proteins and other cellular debris.[2][9] Finally, the DNA is precipitated from the aqueous solution using cold isopropanol or ethanol, washed to remove residual salts, and resuspended in a suitable buffer for storage and downstream applications.[1][10]



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Caption: Key components of the TTAB buffer and their respective functions in plant DNA extraction.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various TTAB-based protocols. Note that optimal conditions can vary depending on the plant species and tissue type.^[8]

Parameter	Range / Typical Value	Purpose
Starting Material	10-20 mg (silica-dried) to 5 g (fresh)	Source of genomic DNA
TTAB Buffer Volume	500 µL to 15 mL	Lysis of cells and protection of DNA
2X TTAB Buffer Conc.	2% TTAB, 1.4 M NaCl, 100 mM Tris-HCl, 20 mM EDTA	Standard working concentration for lysis
β-Mercaptoethanol	0.2% - 1% (v/v) added to buffer before use	Inhibit polyphenol oxidation
Incubation Temperature	55°C - 65°C	Facilitate cell lysis
Incubation Time	30 - 90 minutes	Ensure complete lysis
Chloroform:Isoamyl Alcohol	24:1 (v/v)	Denature proteins and separate phases
Centrifugation (Phase Sep.)	3,000 - 14,000 x g for 10-15 min	Pellet debris and separate aqueous/organic phases
Isopropanol (Precipitation)	0.66 - 0.7 volumes	Precipitate DNA from the aqueous phase
Ethanol Wash	70% - 95%	Remove salts and other impurities from the DNA pellet
Centrifugation (Pelleting)	2,000 - 14,000 x g for 2-10 min	Collect the precipitated DNA pellet
Resuspension Volume	20 µL - 1 mL TE Buffer or nuclease-free water	Dissolve and store the purified DNA

Detailed Experimental Protocol

This protocol is a generalized procedure. Adjustments may be necessary based on the specific plant material.

Materials and Reagents:

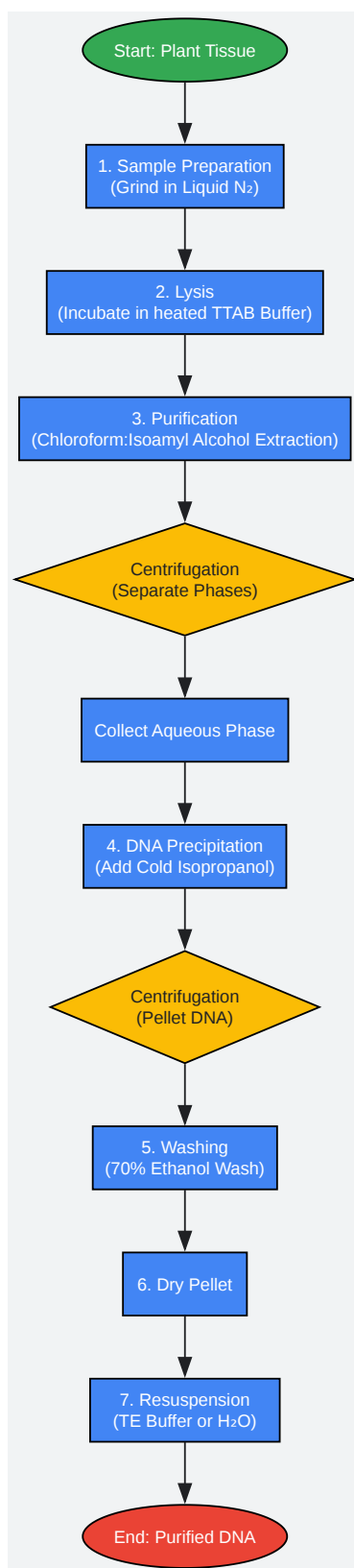
- Plant tissue (fresh, freeze-dried, or silica-dried)
- Liquid nitrogen
- 2X TTAB Extraction Buffer (2% w/v TTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 2% w/v PVP)
- β -Mercaptoethanol
- Chloroform:Isoamyl Alcohol (24:1 v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
- RNase A (10 mg/mL)
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Water bath or heat block
- Microcentrifuge

Procedure:

- Sample Preparation: a. Weigh approximately 100 mg of fresh or 20-50 mg of dried plant tissue.^[1] b. Freeze the tissue in liquid nitrogen. For optimal results, ensure the tissue is brittle.^[2] c. Immediately grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle.^{[2][11]} Do not allow the sample to thaw.
- Lysis: a. Pre-heat an appropriate volume of TTAB buffer to 60-65°C in a water bath.^[10] Just before use, add β -mercaptoethanol to the buffer to a final concentration of 0.2-1%. b. Scrape the powdered plant tissue into a 2 mL microcentrifuge tube. c. Add 750 μ L of the pre-heated TTAB buffer with β -mercaptoethanol to the ground tissue.^[12] d. Vortex thoroughly to create

a homogeneous slurry. e. Incubate the tube at 60-65°C for 30-60 minutes, mixing gently by inversion every 10-15 minutes to aid lysis.[10][12]

- Purification: a. Cool the tube to room temperature. b. Add an equal volume (750 µL) of chloroform:isoamyl alcohol (24:1).[12] c. Mix by inverting the tube for 5-10 minutes to form an emulsion. This step denatures and separates proteins. d. Centrifuge at 12,000 - 14,000 x g for 10-15 minutes at room temperature to separate the phases.[1][9] e. After centrifugation, three layers should be visible: a top aqueous phase (containing DNA), a middle interphase (with cellular debris), and a bottom organic phase.[2] f. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interphase. For higher purity, this step can be repeated until the interphase is clean.[1][11]
- RNA Removal (Optional but Recommended): a. Add 5 µL of RNase A (10 mg/mL) to the collected aqueous phase.[1] b. Incubate at 37°C for 20-30 minutes to digest RNA.[1]
- DNA Precipitation: a. Add 0.7 volumes (approximately 500 µL) of ice-cold isopropanol to the aqueous phase.[1] b. Mix gently by inverting the tube several times until a white, stringy DNA precipitate becomes visible. c. Incubate at -20°C for at least 30 minutes (or overnight) to enhance precipitation.[1][13] d. Centrifuge at 12,000 - 14,000 x g for 10 minutes to pellet the DNA.[1]
- Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 500 µL of ice-cold 70% ethanol to wash the pellet.[1][9] This removes residual salts and TTAB. c. Centrifuge at 12,000 x g for 5 minutes. d. Decant the ethanol carefully. Repeat the wash step if necessary.
- Resuspension: a. Air-dry the pellet for 5-15 minutes. Avoid over-drying, as this can make the DNA difficult to dissolve.[1] b. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.[1] Pipette gently to aid dissolution. A brief incubation at 55-60°C may be required.[13] c. Store the DNA at -20°C for long-term use.



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Caption: A workflow diagram illustrating the major steps of plant DNA extraction using the TTAB method.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low DNA Yield	- Incomplete tissue disruption.- Insufficient lysis.- Starting with old or senescent tissue. [14]	- Ensure tissue is ground to a very fine powder. [2] - Increase incubation time or temperature during lysis. [3] - Use fresh, young leaf tissue whenever possible. [14]
Degraded DNA	- Nuclease activity from improper sample storage.- Excessive physical shearing during grinding.- Over-drying the final DNA pellet.	- Process samples immediately after collection or flash-freeze and store at -80°C. [14] [15] - Grind gently but thoroughly. Avoid excessive vortexing after adding lysis buffer.- Air-dry the pellet only until the ethanol has evaporated; do not use high heat. [1]
Contaminated DNA (Brown/Colored Pellet)	- High levels of polyphenols in the plant tissue.	- Ensure PVP and/or β -mercaptoethanol are included in the lysis buffer.- Perform a second chloroform:isoamyl alcohol extraction. [1]
Contaminated DNA (Slimy Pellet)	- High levels of polysaccharides co-precipitating with DNA.	- Increase the NaCl concentration in the extraction buffer.- Perform an additional wash with 70% ethanol.
DNA difficult to dissolve	- The DNA pellet was over-dried.- Contamination with proteins or polysaccharides.	- Warm the TE buffer to 55-60°C for 10-30 minutes to aid resuspension. [13] - Ensure purification and washing steps are performed thoroughly.

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